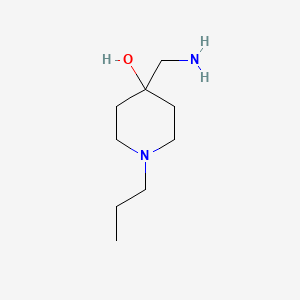
4-(Aminomethyl)-1-propylpiperidin-4-ol
Vue d'ensemble
Description
“4-(Aminomethyl)piperidine” is a trifunctional amine used in the synthesis of Schiff bases . It’s used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . It can also be used as a linker for the synthesis of dendron-OMS hybrids .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)piperidine” includes a piperidine ring with an aminomethyl group attached to the 4-position . The exact structure of “4-(Aminomethyl)-1-propylpiperidin-4-ol” would likely be similar, but with an additional propyl group.Chemical Reactions Analysis
“4-(Aminomethyl)piperidine” has been used as a catalyst in the synthesis of diaryl ethers and diarylamines via the Ullmann coupling reaction . It’s also been used in the enantioselective synthesis of N-alkyl terminal aziridines .Physical And Chemical Properties Analysis
The physical properties of “4-(Aminomethyl)piperidine” include a melting point of 25°C, a boiling point of 200°C, and a refractive index of 1.49 . It’s soluble in water and ethanol, and its density is 0.9151 (rough estimate) .Applications De Recherche Scientifique
- Summary of the Application : “4-Aminomethyl-1-Boc-piperidine” is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is also used as an inhibitor for aspartic acid protease and Kinesin spindle protein . Furthermore, it is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .
- Methods of Application or Experimental Procedures : The compound is soluble in chloroform and methanol . It is typically stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is incompatible with strong oxidizing agents .
- Results or Outcomes : The outcomes of using this compound are the creation of biologically active compounds and orally active platelet-activating factor antagonists . It also results in the inhibition of aspartic acid protease and Kinesin spindle protein .
-
- Summary of the Application : 4-Aminocoumarins and their related compounds are used as a building block in organic synthesis for the synthesis of different heterocyclic compounds .
- Methods of Application : The presence of an amino group and enamine carbon enhances their chemical reactivity .
- Results or Outcomes : These compounds have biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .
-
4-Aminomethyl-7-Benzyloxy-2H-Chromen-2-ones
- Summary of the Application : This compound is investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
- Methods of Application : Modifications at the benzyloxy or at the basic moiety are studied .
- Results or Outcomes : The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .
-
- Summary of the Application : This compound acts as an unnatural amino acid derivative. It is also used as a type 2 antifibrinolytic agent .
- Methods of Application : It reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .
- Results or Outcomes : The outcome of using this compound is the creation of 4-guanidinomethylbenzoic acid .
-
Polymers as Advanced Antibacterial and Antibiofilm Agents
- Summary of the Application : Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development . They possess several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
- Methods of Application : These polymers are used in direct and combination therapies .
- Results or Outcomes : The outcomes of using these polymers include overcoming bacterial membrane-related resistance mechanisms and acting as antibiofilm agents .
-
Compositional and Solvent Engineering in Dion–Jacobson 2D Perovskites
- Summary of the Application : 3-(aminomethyl)piperidinium (3AMP) and 4-(aminomethyl)piperidinium (4AMP) spacer cation-based lead iodide DJ phase systems are used in solar cells .
- Methods of Application : The films made by a solvent-engineering method with a small amount of hydriodic acid have a much better film morphology and crystalline quality .
- Results or Outcomes : The (3AMP)(MA0.75FA0.25)3Pb4I13-based solar cells exhibit a power conversion efficiency of 12.04% with a high fill factor of 81.04% .
-
Nonadiabatic Molecular Dynamics Analysis of Hybrid Dion–Jacobson 2D Perovskites
- Summary of the Application : 3-(aminomethyl)piperidinium (3AMP) and 4-(aminomethyl)piperidinium (4AMP) spacer cation-based lead iodide DJ phase systems are studied for their impact on structural dynamics .
- Methods of Application : Nonadiabatic molecular dynamics analysis is used to study these systems .
- Results or Outcomes : The spacer cations have a profound impact on the structural dynamics .
Safety And Hazards
While specific safety data for “4-(Aminomethyl)-1-propylpiperidin-4-ol” is not available, similar compounds may pose hazards. For example, “4-(Aminomethyl)piperidine” is classified as a skin corrosive and eye irritant . Always handle such compounds with appropriate personal protective equipment and in a well-ventilated area.
Orientations Futures
Propriétés
IUPAC Name |
4-(aminomethyl)-1-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-5-11-6-3-9(12,8-10)4-7-11/h12H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUELXPVGIJUUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-propylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



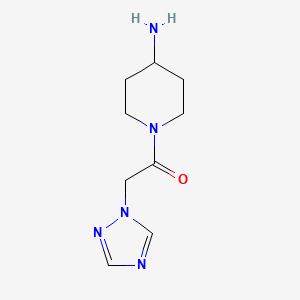
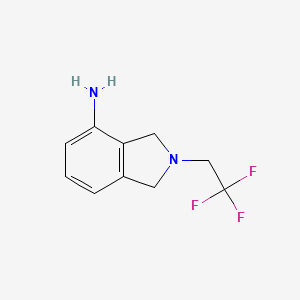
![1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462653.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462654.png)
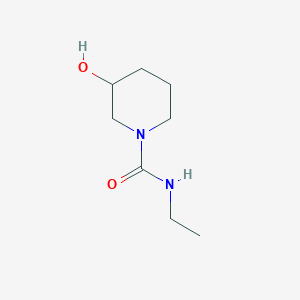
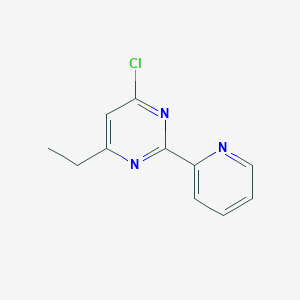
![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)
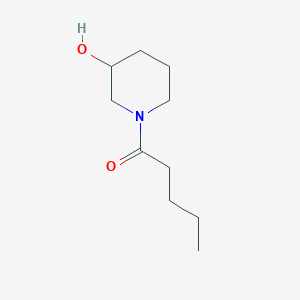
![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)
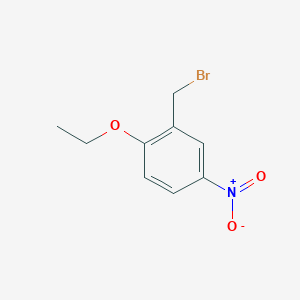
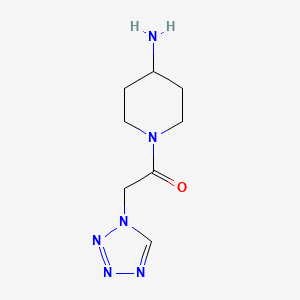
![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)
![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)
![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)